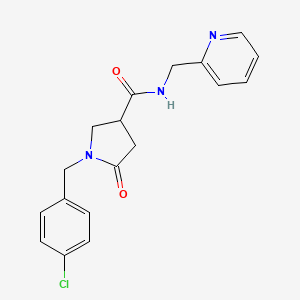![molecular formula C22H26N2 B6043615 3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole](/img/structure/B6043615.png)
3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole, also known as BMPI or 25B-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. BMPI is a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. This compound was first synthesized by Ralf Heim and his team in 2003 as a part of their research on new psychoactive substances. Since then, BMPI has gained popularity among recreational drug users due to its psychedelic effects, but it also has potential applications in scientific research.
作用機序
3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole acts as a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. Activation of this receptor leads to changes in the activity of neurons in the brain, particularly in regions involved in perception, mood, and cognition. This compound also has some affinity for other serotonin receptors, such as 5-HT1A and 5-HT2B, but its effects on these receptors are less pronounced.
Biochemical and Physiological Effects:
This compound's effects on the brain are complex and not fully understood. The drug's hallucinogenic effects are thought to be due to its ability to alter the activity of neurons in the visual cortex, leading to changes in perception and visual hallucinations. This compound also affects mood and cognition, leading to changes in thought processes and emotional states. The physiological effects of the drug include increased heart rate, blood pressure, and body temperature, as well as dilation of the pupils.
実験室実験の利点と制限
3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole has several advantages for use in scientific research. Its potent agonism of the serotonin 2A receptor makes it a useful tool for studying the role of this receptor in brain function and behavior. The drug's effects on perception, mood, and cognition also make it a useful tool for studying these processes in the brain. However, there are also limitations to the use of this compound in lab experiments. The drug's potent hallucinogenic effects can make it difficult to conduct experiments that require clear thinking and attention to detail. Additionally, the drug's effects on other serotonin receptors can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole. One area of interest is the therapeutic potential of psychedelic drugs in the treatment of mental health disorders. This compound has been shown to have antidepressant effects in animal models, and further research is needed to explore its potential as a treatment for depression in humans. Another area of interest is the role of the serotonin 2A receptor in brain function and behavior. This compound can be used as a tool to investigate this receptor's role in various processes, such as perception, mood, and cognition. Finally, further research is needed to explore the safety and long-term effects of this compound use, particularly in the context of recreational drug use.
合成法
The synthesis of 3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole is a complex process that involves several steps. The starting material for the synthesis is 2-methyl-1H-indole, which is reacted with paraformaldehyde and benzylamine to form the intermediate compound 3-(benzylamino)-2-methyl-1H-indole. This intermediate is then reacted with piperidine and formaldehyde to form the final product, this compound. The synthesis of this compound requires advanced knowledge of organic chemistry and should only be performed by trained professionals in a laboratory setting.
科学的研究の応用
3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole has potential applications in scientific research, particularly in the field of neuroscience. The drug's ability to activate the serotonin 2A receptor makes it a useful tool for studying the role of this receptor in brain function and behavior. This compound has been used in studies investigating the neural mechanisms of hallucinations and altered states of consciousness. It has also been used in studies exploring the therapeutic potential of psychedelic drugs in the treatment of mental health disorders, such as depression and anxiety.
特性
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2/c1-17-21(20-9-5-6-10-22(20)23-17)16-24-13-11-19(12-14-24)15-18-7-3-2-4-8-18/h2-10,19,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZOZANEOZVTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-methyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6043553.png)
![2-{1-(3-phenylpropyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6043561.png)
![(3aS*,5S*,9aS*)-5-(6-methoxy-2H-chromen-3-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6043568.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6043581.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6043586.png)
![[5-(2-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6043587.png)
![ethyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B6043595.png)
![7-[(4-nitrobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B6043606.png)
![methyl 1-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6043609.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B6043623.png)
![2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid](/img/structure/B6043630.png)

![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(4-ethoxyphenyl)butanamide](/img/structure/B6043635.png)
![7-(2-cyclohexylethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043651.png)
